molecular formula C8H13NO2 B2844414 1-Oxaspiro[2.5]octane-2-carboxamide CAS No. 24446-47-7

1-Oxaspiro[2.5]octane-2-carboxamide

Cat. No.: B2844414
CAS No.: 24446-47-7
M. Wt: 155.197
InChI Key: WJPRRPOMCUPKMK-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.5]octane-2-carboxamide is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol. It is a spirocyclic compound featuring a fused ring system that includes an oxirane (epoxide) ring and a lactam (cyclic amide) group. This compound is of interest in various scientific research applications due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.5]octane-2-carboxamide can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor containing both the lactam and epoxide functionalities. The reaction conditions typically require the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can significantly impact the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[2.5]octane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Oxaspiro[2.5]octane-2-carboxamide has several scientific research applications across various fields:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a potential lead compound in drug discovery due to its biological activity.

  • Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.

  • Industry: The compound's unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-oxaspiro[2.5]octane-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

1-Oxaspiro[2.5]octane-2-carboxamide can be compared with other similar compounds, such as 1-oxaspiro[2.5]octane-4-one and related spirocyclic compounds. These compounds share structural similarities but differ in their functional groups and biological activities The uniqueness of 1-oxaspiro[2

Properties

IUPAC Name

1-oxaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-7(10)6-8(11-6)4-2-1-3-5-8/h6H,1-5H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPRRPOMCUPKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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